molecular formula C18H20FN3O3 B176755 Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate CAS No. 107884-23-1

Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate

Cat. No.: B176755
CAS No.: 107884-23-1
M. Wt: 345.4 g/mol
InChI Key: SQMAUTKQEUTUBD-UHFFFAOYSA-N
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Description

Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic compound belonging to the quinolone class of antibiotics. It is structurally related to ciprofloxacin, a well-known fluoroquinolone antibiotic. This compound exhibits broad-spectrum antimicrobial activity and is primarily used in the treatment of bacterial infections .

Preparation Methods

The synthesis of Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate typically involves the following steps:

    Cyclopropylamine Reaction: Cyclopropylamine is reacted with 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to form an intermediate.

    Piperazine Addition: The intermediate is then reacted with piperazine under controlled conditions to introduce the piperazin-1-yl group.

    Methylation: Finally, the compound is methylated to obtain the desired product.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate involves the inhibition of bacterial DNA synthesis. It achieves this by targeting the DNA gyrase enzyme, which is essential for DNA replication and transcription in bacteria. By inhibiting this enzyme, the compound prevents bacterial cell division and growth, leading to the elimination of the infection .

Properties

IUPAC Name

methyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-25-18(24)13-10-22(11-2-3-11)15-9-16(21-6-4-20-5-7-21)14(19)8-12(15)17(13)23/h8-11,20H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMAUTKQEUTUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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